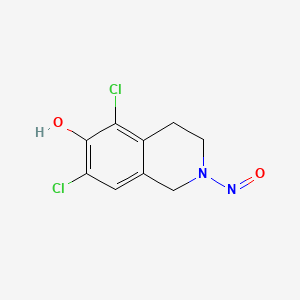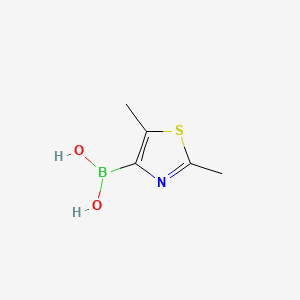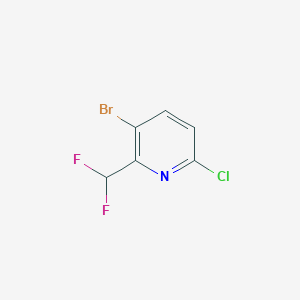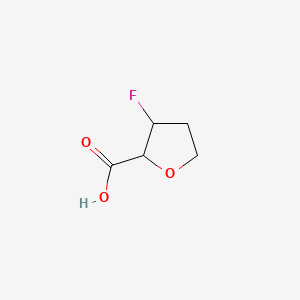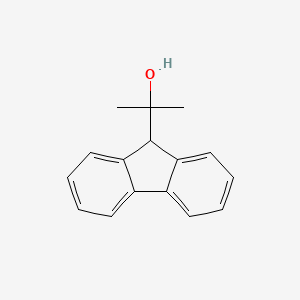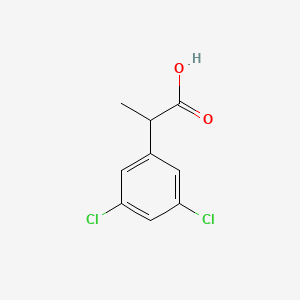![molecular formula C24H17NO4 B13565968 3-ethynyl-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13565968.png)
3-ethynyl-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethynyl-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethynyl-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethynylbenzoic acid and 9H-fluoren-9-ylmethanol.
Protection of Amino Group: The amino group is protected using the Fmoc group. This is achieved by reacting the amino compound with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base like triethylamine.
Coupling Reaction: The protected amino compound is then coupled with 3-ethynylbenzoic acid using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in industrial reactors.
Purification: The product is purified using techniques like crystallization, distillation, or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-ethynyl-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The ethynyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the ethynyl group.
Coupling Reactions: The Fmoc group allows for coupling reactions in peptide synthesis.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ethynyl group can lead to the formation of carboxylic acids or aldehydes.
Applications De Recherche Scientifique
3-ethynyl-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid has several scientific research applications:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of protein interactions and enzyme mechanisms.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 3-ethynyl-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid involves its ability to protect amino groups during chemical reactions. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **3-((9H-fluoren-9-yl)methoxy)carbonylamino)propanoic acid
- **(S)-2-((9H-fluoren-9-yl)methoxy)carbonylamino)-4-methoxybutanoic acid
- Fmoc-D-N-Me-Nva-OH
Uniqueness
3-ethynyl-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid is unique due to the presence of the ethynyl group, which provides additional reactivity and versatility in chemical synthesis compared to similar compounds.
Propriétés
Formule moléculaire |
C24H17NO4 |
|---|---|
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
3-ethynyl-5-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid |
InChI |
InChI=1S/C24H17NO4/c1-2-15-11-16(23(26)27)13-17(12-15)25-24(28)29-14-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h1,3-13,22H,14H2,(H,25,28)(H,26,27) |
Clé InChI |
DWQLWTQRESLTNB-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC(=CC(=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-2-(bicyclo[3.1.0]hexan-3-yl)acetic acid](/img/structure/B13565886.png)
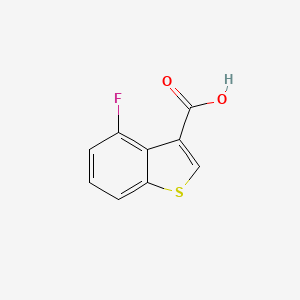
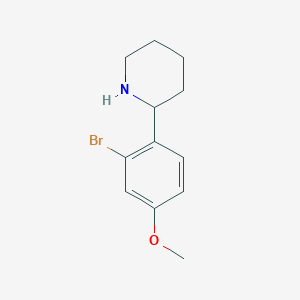
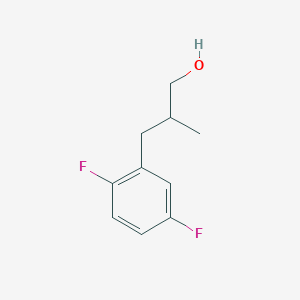
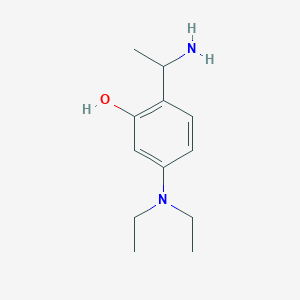
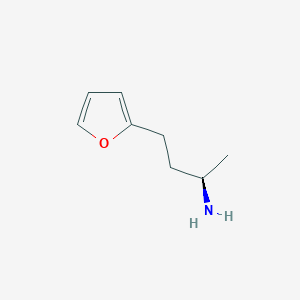
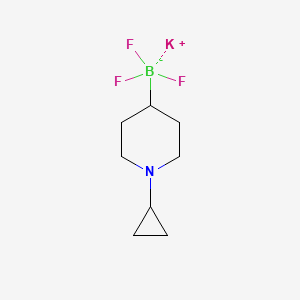
![2-Oxobicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13565953.png)
